molecular formula C11H15BFNO3 B1437254 (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-26-8

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No. B1437254
M. Wt: 239.05 g/mol
InChI Key: KHTWLZNHMILCQS-UHFFFAOYSA-N
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Description

“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a significant compound within the biomedical sector, holding immense importance in the synthesis of pharmaceutical agents designed to combat a diverse array of illnesses .


Synthesis Analysis

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular formula of “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is C11H15BFNO3 .


Chemical Reactions Analysis

“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

Scientific Research Applications

1. Synthesis and Structural Applications

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid and its derivatives are utilized extensively in organic synthesis. For instance, amino-3-fluorophenyl boronic acids, synthesized from related compounds, have been employed in constructing glucose sensing materials. These materials operate at physiological pH, making them suitable for biomedical applications. Such derivatives are also integral in various chemical reactions like Suzuki cross-coupling, asymmetric synthesis of amino acids, and Diels-Alder reactions (Das et al., 2003).

2. Sensor Development

Boronic acid derivatives are increasingly used in sensor development due to their ability to interact with diols and Lewis bases. This characteristic makes them useful in various sensing applications, such as the detection of carbohydrates and bioactive substances. These applications include biological labelling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

3. Material Science and Polymer Chemistry

Phenyl boronic acids, including derivatives of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid, are used in material science. They have been shown to bind with biologically relevant diols, like saccharides, to prepare hydrogels with dynamic covalent or responsive behavior. This property is significant in the field of biomaterials, offering avenues for new applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).

4. Fluorescence Studies and Bioimaging

Boronic acid derivatives demonstrate unique fluorescence properties, making them suitable for bioimaging and sensing applications. They have been studied for fluorescence quenching properties in different solvents, which is valuable for understanding their behavior in various environments (Geethanjali et al., 2015). Furthermore, their applications in cellular bioimaging demonstrate their potential in biomedical research (Ibarra-Rodrı Guez et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, advises against food, drug, pesticide or biocidal product use. It also recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .

Future Directions

Boronic acids, including “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

properties

IUPAC Name

[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTWLZNHMILCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660236
Record name [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid

CAS RN

874219-26-8
Record name B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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